Formaldehyde dehydrogenase

Description

Properties

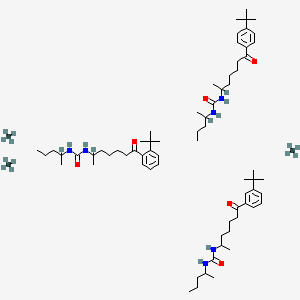

CAS No. |

9028-84-6 |

|---|---|

Molecular Formula |

C72H126N6O6 |

Molecular Weight |

1171.8 g/mol |

IUPAC Name |

1-[7-(2-tert-butylphenyl)-7-oxoheptan-2-yl]-3-pentan-2-ylurea;1-[7-(3-tert-butylphenyl)-7-oxoheptan-2-yl]-3-pentan-2-ylurea;1-[7-(4-tert-butylphenyl)-7-oxoheptan-2-yl]-3-pentan-2-ylurea;methane |

InChI |

InChI=1S/3C23H38N2O2.3CH4/c1-7-12-17(2)24-22(27)25-18(3)13-8-11-16-21(26)19-14-9-10-15-20(19)23(4,5)6;1-7-11-17(2)24-22(27)25-18(3)12-8-9-15-21(26)19-13-10-14-20(16-19)23(4,5)6;1-7-10-17(2)24-22(27)25-18(3)11-8-9-12-21(26)19-13-15-20(16-14-19)23(4,5)6;;;/h9-10,14-15,17-18H,7-8,11-13,16H2,1-6H3,(H2,24,25,27);10,13-14,16-18H,7-9,11-12,15H2,1-6H3,(H2,24,25,27);13-18H,7-12H2,1-6H3,(H2,24,25,27);3*1H4 |

InChI Key |

HYWLAECHWBSYAZ-UHFFFAOYSA-N |

Canonical SMILES |

C.C.C.CCCC(C)NC(=O)NC(C)CCCCC(=O)C1=CC=C(C=C1)C(C)(C)C.CCCC(C)NC(=O)NC(C)CCCCC(=O)C1=CC(=CC=C1)C(C)(C)C.CCCC(C)NC(=O)NC(C)CCCCC(=O)C1=CC=CC=C1C(C)(C)C |

physical_description |

White powder; [Sigma-Aldrich MSDS] |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to Formaldehyde Dehydrogenase Function in Prokaryotes

This guide provides an in-depth exploration of formaldehyde dehydrogenase (FDH) in prokaryotes, designed for researchers, scientists, and drug development professionals. We will dissect the multifaceted roles of this enzyme, from its core function in detoxification to its intricate involvement in metabolic pathways and pathogenesis, grounding our discussion in established scientific literature and field-proven insights.

Introduction: The Ubiquitous Threat of Formaldehyde

Formaldehyde (CH₂O) is a highly reactive and cytotoxic electrophile that poses a significant threat to all life forms.[1] In prokaryotes, it can originate from both environmental sources and as an intermediate of cellular metabolism, such as the oxidation of C1 compounds in methylotrophs or the degradation of various biomolecules.[2][3] Its toxicity stems from its ability to non-specifically react with biological macromolecules, forming adducts with proteins and nucleic acids, which leads to enzyme inactivation, DNA damage, oxidative stress, and ultimately, cell death.[1][4] To counteract this, prokaryotes have evolved sophisticated enzymatic detoxification systems, with this compound (FDH) standing as a central and highly conserved line of defense.[5][6]

This guide delves into the diverse mechanisms of prokaryotic FDH, examining its structural features, catalytic strategies, regulation, and physiological significance. We will explore the major classes of FDH, including the widespread thiol-dependent pathways and various thiol-independent alternatives, providing a comprehensive overview for both fundamental research and applied sciences, including drug discovery.

Chapter 1: The Primary Defense: Thiol-Dependent this compound Pathways

The most prevalent strategy for formaldehyde detoxification across all domains of life involves the initial capture of formaldehyde by a low-molecular-weight thiol, followed by enzymatic oxidation.[2][4] The specific thiol utilized varies between different bacterial phyla, leading to distinct but mechanistically analogous pathways.

Glutathione (GSH)-Dependent Pathway

The glutathione-dependent pathway is the most widely distributed formaldehyde detoxification system, found in a vast array of bacteria, as well as in eukaryotes.[4] The process occurs in three key steps:

-

Adduct Formation: Formaldehyde spontaneously reacts with the nucleophilic thiol group of reduced glutathione (GSH) to form S-hydroxymethylglutathione (HMG).[7] In some bacteria, such as Paracoccus denitrificans, this reaction is accelerated by a zinc-dependent enzyme called formaldehyde-activating enzyme (Gfa).[4][7]

-

Oxidation by FDH: The HMG adduct is the true substrate for the NAD⁺-dependent, zinc-containing glutathione-dependent this compound (GSH-FDH), which is a class III alcohol dehydrogenase (ADH).[6][8] This enzyme catalyzes the oxidation of HMG to the thioester S-formylglutathione (SFG).[4]

-

Hydrolysis and Regeneration: The pathway concludes with the hydrolysis of SFG by the enzyme S-formylglutathione hydrolase (Fgh), which releases formate and regenerates the initial GSH molecule, allowing it to participate in another cycle.[7][9]

Mycothiol (MSH) and Bacillithiol (BSH) Dependent Pathways

Gram-positive bacteria often utilize different thiols. Actinobacteria, including the significant pathogen Mycobacterium tuberculosis, use mycothiol (MSH) in a pathway analogous to the GSH system.[9][10] The key enzyme, mycothiol-dependent this compound (MscR), detoxifies formaldehyde and has been identified as crucial for mycobacterial survival under formaldehyde stress.[10][11] Similarly, Firmicutes like Bacillus subtilis employ bacillithiol (BSH) in their detoxification response.[1][3] The existence of these distinct thiol-dependent systems, which are absent in eukaryotes, makes their constituent enzymes attractive targets for novel drug development.[11]

Chapter 2: Alternative Strategies: Thiol-Independent Detoxification

While thiol-dependent pathways are widespread, many prokaryotes have evolved alternative or parallel systems to neutralize formaldehyde. These mechanisms are particularly important in specific metabolic contexts or environments.

Direct NAD⁺-Dependent Oxidation

Several bacterial species, including Pseudomonas putida, Pseudomonas aeruginosa, and Burkholderia fungorum, possess a zinc-dependent this compound that directly oxidizes formaldehyde to formate using NAD⁺ as an electron acceptor, without the need for a thiol cofactor.[2][4] The FDH from P. putida is the most extensively studied example.[12] Unlike its GSH-dependent counterparts, which are typically dimers, this enzyme is a homotetramer.[12][13] It is distinguished by a unique structural loop that results in very tight, non-covalent binding of the NAD⁺ cofactor, allowing it to catalyze the reaction without releasing NAD(H).[12][13]

Pterin-Dependent Pathways

In many methylotrophic bacteria, formaldehyde detoxification is intrinsically linked to C1 assimilation pathways that use pterin cofactors like tetrahydromethanopterin (H₄MPT) or tetrahydrofolate (H₄F).[1][14] A key enzyme, formaldehyde-activating enzyme (Fae), catalyzes the condensation of formaldehyde onto the pterin carrier.[14] The resulting methylene-H₄MPT can then be either further oxidized to CO₂ for energy generation or assimilated into biomass. This pathway was likely acquired by some bacteria via horizontal gene transfer from archaea.[14]

Other Notable Pathways

-

Ribulose Monophosphate (RuMP) Pathway: Primarily an assimilation pathway in methylotrophs, the RuMP pathway also serves a detoxification role by condensing formaldehyde with ribulose-5-phosphate, a reaction catalyzed by 3-hexulose-6-phosphate synthase (Hps).[2][15]

-

Formaldehyde Dismutase: An uncommon mechanism found in some Pseudomonas species involves an enzyme that catalyzes the dismutation of two formaldehyde molecules into one molecule of methanol and one of formate.[9][16]

Chapter 3: Structural and Mechanistic Insights

Prokaryotic formaldehyde dehydrogenases are predominantly members of the zinc-containing medium-chain alcohol dehydrogenase (ADH) family.[5][12] Their structural and functional integrity relies on key conserved features.

| Feature | Glutathione-Dependent FDH | Glutathione-Independent FDH (P. putida) |

| Quaternary Structure | Typically homodimers[5][17] | Homotetramer[5][13] |

| Cofactor | NAD⁺ (cosubstrate) | Tightly bound NAD⁺ (prosthetic group)[13] |

| Thiol Requirement | Absolute (GSH, MSH, etc.)[4] | None[12] |

| Catalytic Metal | Catalytic Zinc Ion[12] | Catalytic Zinc Ion[13] |

| Structural Metal | Structural Zinc Ion[12] | Structural Zinc Ion[13] |

The enzyme's active site contains a catalytic zinc ion essential for polarizing the substrate for hydride transfer to NAD⁺. A second, structural zinc ion is located away from the active site and is crucial for protein stability.[13] The primary sequences of FDHs from diverse prokaryotic sources show a high degree of similarity, highlighting their conserved and vital role in cellular physiology.[5]

Chapter 4: Regulation of FDH Expression

The expression of FDH-encoding genes is tightly regulated, as constitutive high-level expression would be metabolically wasteful. In many bacteria, FDH is an inducible enzyme, with transcription activated in response to formaldehyde exposure.[5]

-

Induction: Studies in Escherichia coli and Paracoccus denitrificans show that FDH enzyme activity is induced by the presence of formaldehyde or specific C1 compounds in the growth medium.[5]

-

Transcriptional Regulators: Formaldehyde-responsive transcription factors, including FrmR, NmlR, and HxlR, have been identified that directly sense formaldehyde or a metabolic derivative and control the expression of detoxification genes.[4][18]

-

Stress Response Networks: In some bacteria, the response to formaldehyde is integrated into broader stress response pathways. For instance, in Mycobacterium smegmatis, the thiol-responsive sigma factor SigH is crucial for tolerance to formaldehyde, although it does not directly regulate the primary FDH gene.[11]

Chapter 5: Physiological Roles and Drug Development Implications

The function of FDH extends beyond simple detoxification, playing critical roles in central metabolism, pathogenesis, and multi-drug resistance.

Core Physiological Functions

-

Detoxification: The primary and most conserved function is to prevent the lethal and mutagenic effects of formaldehyde.[1][5]

-

Energy Metabolism: In methylotrophic bacteria like Rhodobacter sphaeroides, the oxidation of formaldehyde via GSH-FDH generates NADH.[19] This reducing power can fuel aerobic respiration or, in photosynthetic bacteria, provide electrons for CO₂ fixation via the Calvin cycle.[19]

-

Pathogenesis: For many bacterial pathogens, formaldehyde detoxification systems are essential for survival within the host. Endogenous formaldehyde can be generated from host metabolic processes, and the ability to neutralize it is a key virulence factor.[2][4]

-

Resistance: The enzymatic degradation of formaldehyde is a primary mechanism of resistance to this disinfectant in clinical isolates of Enterobacteriaceae.[6][20]

Dual Function: S-nitrosoglutathione Reductase (GSNOR)

Many GSH-dependent FDHs also possess S-nitrosoglutathione reductase (GSNOR) activity.[5][21] They catalyze the decomposition of S-nitrosoglutathione (GSNO), a major cellular reservoir of nitric oxide (NO). By regulating GSNO levels, these enzymes play a crucial role in controlling NO signaling and mitigating nitrosative stress.[10][21]

FDH as a Drug Target

The essentiality of FDH in pathogens, coupled with structural and mechanistic differences between prokaryotic and eukaryotic systems, makes it a promising target for antimicrobial drug development.[22]

-

Selective Targeting: The mycothiol-dependent FDH (MscR) in Mycobacterium tuberculosis is a particularly attractive target. Since mammals use glutathione, not mycothiol, an inhibitor specific to MscR would likely have high selectivity and low host toxicity.[10][11]

-

Inhibitor Development: The development of small molecules that can inhibit the active site of FDH could serve as a novel class of antibiotics, particularly against pathogens where formaldehyde detoxification is critical for survival. Research into FDH inhibitors is an active area, with several molecules in preclinical stages of development.[22]

Chapter 6: Key Experimental Methodologies

Studying prokaryotic FDH requires a combination of biochemical, genetic, and structural techniques. A cornerstone of this research is the enzyme activity assay.

Detailed Protocol: Spectrophotometric Assay for FDH Activity

This protocol describes a standard, continuous spectrophotometric rate determination assay for NAD⁺-dependent this compound activity. The self-validating nature of this system relies on the direct, stoichiometric relationship between substrate oxidation and cofactor reduction.

Principle: The assay quantifies FDH activity by measuring the increase in absorbance at 340 nm, which corresponds to the reduction of NAD⁺ to NADH (Molar extinction coefficient ε for NADH at 340 nm = 6,220 M⁻¹cm⁻¹).[15]

Reagents and Preparation:

-

Assay Buffer: 50 mM Potassium Phosphate or BISTRIS propane buffer, pH adjusted to the optimal range for the specific enzyme (typically 7.5 - 9.5) at the desired temperature.[15][23]

-

NAD⁺ Stock Solution: 10 mM β-Nicotinamide Adenine Dinucleotide (oxidized form) in deionized water. Prepare fresh.[15]

-

Formaldehyde Substrate Solution: 10 mM Formaldehyde in deionized water. Prepare from a concentrated stock (e.g., 37% w/w).

-

(For GSH-Dependent FDH): 20 mM Reduced Glutathione (GSH) solution in deionized water. Prepare fresh.[24]

-

Enzyme Solution: A purified or partially purified FDH sample diluted in cold assay buffer to a concentration that yields a linear reaction rate (e.g., 0.25 - 1.0 units/mL).[24]

Experimental Workflow:

Sources

- 1. Unravelling Formaldehyde Metabolism in Bacteria: Road towards Synthetic Methylotrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Formaldehyde Stress Responses in Bacterial Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification and characterization of a novel this compound in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Formaldehyde Stress Responses in Bacterial Pathogens [frontiersin.org]

- 5. This compound - Creative Enzymes [creative-enzymes.com]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. Studies on the Glutathione-Dependent Formaldehyde-Activating Enzyme from Paracoccus denitrificans - PMC [pmc.ncbi.nlm.nih.gov]

- 8. files01.core.ac.uk [files01.core.ac.uk]

- 9. mdpi.com [mdpi.com]

- 10. Molecular dissection of a dedicated this compound from Mycobacterium smegmatis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

- 12. Structure of this compound from Pseudomonas aeruginosa: the binary complex with the cofactor NAD+ - PMC [pmc.ncbi.nlm.nih.gov]

- 13. rcsb.org [rcsb.org]

- 14. Novel Formaldehyde-Activating Enzyme in Methylobacterium extorquens AM1 Required for Growth on Methanol - PMC [pmc.ncbi.nlm.nih.gov]

- 15. journals.asm.org [journals.asm.org]

- 16. tandfonline.com [tandfonline.com]

- 17. Characterization of a glutathione-dependent this compound from Rhodobacter sphaeroides - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Demonstration of this compound activity in formaldehyde-resistant Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. This compound - Wikipedia [en.wikipedia.org]

- 22. This compound drugs in development by Therapy Areas, Indications, Stages, MoA, RoA, Molecule Type, and Key Players, 2024 [pharmaceutical-technology.com]

- 23. sigmaaldrich.com [sigmaaldrich.com]

- 24. sigmaaldrich.com [sigmaaldrich.com]

A Comprehensive Technical Guide on the Role of Formaldehyde Dehydrogenase in Eukaryotes

This guide provides an in-depth exploration of formaldehyde dehydrogenase (FDH), a critical enzyme in eukaryotic cells. We will delve into its biochemical mechanisms, physiological significance, and burgeoning role as a therapeutic target. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of FDH's function and its implications in health and disease.

Introduction: Beyond Detoxification

Formaldehyde, a highly reactive and toxic aldehyde, is a ubiquitous environmental pollutant and a natural byproduct of cellular metabolism, including histone demethylation and lipid peroxidation. Its ability to cross-link proteins and nucleic acids poses a significant threat to cellular integrity. Eukaryotic organisms have evolved a highly efficient detoxification system centered around the enzyme this compound (FDH).

However, the contemporary understanding of FDH has expanded far beyond its role as a simple detoxification enzyme. It is now recognized as a key player in regulating intracellular levels of S-nitrosoglutathione (GSNO), a critical signaling molecule involved in a myriad of physiological processes. This dual functionality places FDH at the crossroads of cellular defense and signal transduction, making it a subject of intense scientific inquiry.

The Biochemical Identity of this compound

In eukaryotes, the enzyme commonly referred to as FDH is class III alcohol dehydrogenase (ADH3), also known as glutathione-dependent this compound (GS-FDH) or S-nitrosoglutathione reductase (GSNOR). This enzyme is a member of the larger alcohol dehydrogenase family but exhibits a high specificity for S-hydroxymethylglutathione, the adduct formed spontaneously from formaldehyde and glutathione (GSH).

The detoxification process is a two-step reaction:

-

Spontaneous Adduct Formation: Formaldehyde rapidly reacts with the ubiquitous antioxidant glutathione (GSH) to form S-hydroxymethylglutathione.

-

HCHO + GSH ⇌ GS-CH₂OH

-

-

NAD⁺-Dependent Oxidation: FDH then catalyzes the oxidation of S-hydroxymethylglutathione to S-formylglutathione, using NAD⁺ as a cofactor.

-

GS-CH₂OH + NAD⁺ → GS-CHO + NADH + H⁺

-

S-formylglutathione is subsequently hydrolyzed by S-formylglutathione hydrolase to formate and GSH. Formate can then be further metabolized or excreted.

The GSNOR Activity: A Paradigm Shift

A pivotal discovery was the realization that FDH is identical to S-nitrosoglotathione reductase (GSNOR). GSNOR plays a crucial role in regulating the intracellular levels of S-nitrosothiols (SNOs), particularly S-nitrosoglutathione (GSNO). GSNO is a major endogenous source of nitric oxide (NO) bioactivity and functions as a key signaling molecule by transferring the NO moiety to target proteins via transnitrosation.

GSNOR catalyzes the NADH-dependent reduction of GSNO to an unstable intermediate, which then decomposes to form glutathione disulfide (GSSG) and ammonia.

-

GSNO + NADH + H⁺ → GS-NHOH + NAD⁺

-

GS-NHOH → GSSG + NH₃ (rearrangement and further reaction)

By controlling GSNO levels, GSNOR modulates a vast array of cellular processes, including vasodilation, bronchodilation, and inflammatory responses. This function is independent of its role in formaldehyde detoxification but utilizes the same active site.

The Dual Roles of this compound

The enzymatic activities of FDH/GSNOR are central to two critical cellular functions: detoxification of formaldehyde and regulation of nitric oxide signaling.

Visualization of Core Pathways

Caption: Dual catalytic functions of the ADH3 enzyme.

Clinical Relevance and Pathophysiological Roles

The dysregulation of FDH/GSNOR activity is implicated in a growing number of human diseases, making it a compelling target for therapeutic intervention.

Respiratory Diseases

In respiratory medicine, GSNOR is a key regulator of airway tone.[1][2] S-nitrosoglutathione is a potent bronchodilator, and its levels are often depleted in the airways of patients with asthma and cystic fibrosis.[1][2] Increased GSNOR activity in these conditions leads to a reduction in GSNO, contributing to bronchoconstriction and airway hyperresponsiveness.[3] Consequently, inhibition of GSNOR has emerged as a promising therapeutic strategy for these diseases.[1][2][4]

| Disease | GSNOR Activity | GSNO Levels | Pathophysiological Consequence | Therapeutic Strategy |

| Asthma | Increased | Decreased | Bronchoconstriction, Airway Hyperresponsiveness | GSNOR Inhibition |

| Cystic Fibrosis | Increased | Decreased | Impaired Airway Relaxation | GSNOR Inhibition |

| Interstitial Lung Disease | Dysregulated | Altered | Fibrosis, Inflammation | GSNOR Inhibition |

Cancer

The role of FDH/GSNOR in cancer is complex and appears to be context-dependent. Endogenous formaldehyde is a known genotoxin that can cause DNA cross-links.[5] The primary defense against this damage is the detoxification pathway initiated by FDH. In cancers with defective DNA repair pathways, such as those with BRCA mutations, cells may become more reliant on FDH for survival.[5] This suggests that inhibiting FDH could be a targeted therapeutic approach in such cancers.[5]

Conversely, some studies have shown that suppressed FDH/GSNOR activity can be a favorable prognostic marker in certain cancers.[6] This may be due to the accumulation of formaldehyde to levels that are toxic even to cancer cells.[6] Furthermore, the GSNOR-mediated regulation of NO signaling can impact tumor growth and metastasis.[7] Down-regulation of GSNOR has been linked to some types of breast cancer and human hepatocellular carcinoma.[1]

Cardiovascular and Immune Function

Through its regulation of GSNO levels, GSNOR plays a significant role in cardiovascular homeostasis by influencing blood pressure and blood flow.[7] In the immune system, GSNOR is important for the development of lymphocytes, and its absence can lead to increased nitrosative stress and susceptibility to infections.[1][2]

Therapeutic Targeting of FDH/GSNOR

The central role of GSNOR in various pathologies has made it an attractive drug target.[1][2][4] The primary therapeutic strategy is the development of small molecule inhibitors of GSNOR.[4]

GSNOR Inhibitors

A number of potent and selective GSNOR inhibitors have been developed and are in various stages of preclinical and clinical evaluation.[1][4] These inhibitors aim to increase the bioavailability of GSNO, thereby promoting bronchodilation, reducing inflammation, and exerting other beneficial effects of NO signaling.[2][7]

Examples of GSNOR Inhibitors in Development:

-

N6022: Has been investigated in clinical trials for the treatment of mild asthma and cystic fibrosis.[2][4]

-

SPL-334: Has shown promise in animal models of allergic asthma and interstitial lung disease.[1]

The development of GSNOR inhibitors represents a novel therapeutic approach for a range of diseases characterized by dysregulated NO signaling.[7]

Caption: Therapeutic rationale for GSNOR inhibition.

Experimental Protocols

Measurement of this compound Activity

The activity of FDH is typically determined by monitoring the reduction of NAD⁺ to NADH, which can be measured spectrophotometrically by the increase in absorbance at 340 nm.[8][9][10]

Principle: FDH catalyzes the oxidation of S-hydroxymethylglutathione to S-formylglutathione with the concomitant reduction of NAD⁺ to NADH. The rate of NADH formation is directly proportional to the FDH activity.

Reagents:

-

Phosphate buffer (100 mM, pH 8.0)

-

Glutathione (GSH), 10 mM

-

Formaldehyde, 10 mM

-

NAD⁺, 10 mM

-

Enzyme sample (e.g., cell lysate, purified protein)

Procedure:

-

Prepare a reaction mixture containing phosphate buffer, GSH, and NAD⁺ in a quartz cuvette.

-

Add the enzyme sample to the reaction mixture and incubate for 2-3 minutes at 25°C to allow for temperature equilibration.

-

Initiate the reaction by adding formaldehyde to the cuvette.

-

Immediately monitor the increase in absorbance at 340 nm for 5-10 minutes using a spectrophotometer.

-

Calculate the rate of NADH production using the Beer-Lambert law (molar extinction coefficient of NADH at 340 nm is 6.22 mM⁻¹ cm⁻¹).

Self-Validation:

-

Negative Controls: Run parallel reactions without formaldehyde, without GSH, and without the enzyme sample to ensure that the observed activity is dependent on all components.

-

Linearity: Ensure that the rate of reaction is linear with respect to both time and enzyme concentration.

Conclusion and Future Directions

This compound, or GSNOR, has emerged as a protein of significant interest, bridging the fields of toxicology, cell signaling, and therapeutic development. Its dual roles in formaldehyde detoxification and nitric oxide homeostasis place it at a critical nexus of cellular function. The ongoing development of GSNOR inhibitors holds considerable promise for the treatment of a variety of diseases, particularly those affecting the respiratory system. Future research will likely focus on elucidating the precise roles of GSNOR in different cancer types, exploring its potential as a biomarker, and refining the development of next-generation inhibitors with improved specificity and efficacy.

References

-

Barnett, S. D., & Buxton, I. L. O. (2017). The role of S-nitrosoglutathione reductase (GSNOR) in human disease and therapy. Critical Reviews in Biochemistry and Molecular Biology, 52(4), 347-362. [Link]

-

National Center for Biotechnology Information. (n.d.). The Role of S-nitrosoglutathione Reductase (GSNOR) in Human Disease and Therapy. In PubMed. Retrieved from [Link]

-

Sanghani, P. C., et al. (2011). Discovery of S-Nitrosoglutathione Reductase Inhibitors: Potential Agents for the Treatment of Asthma and Other Inflammatory Diseases. ACS Medicinal Chemistry Letters, 2(4), 307-312. [Link]

-

BioTechScope. (2024). What are GSNOR inhibitors and how do they work?. [Link]

-

Barnett, S. D., & Buxton, I. L. O. (2017). The role of S-nitrosoglutathione reductase (GSNOR) in human disease and therapy. Semantic Scholar. [Link]

-

Kondakova, E. V., et al. (2018). Human Endogenous Formaldehyde as an Anticancer Metabolite: Its Oxidation Downregulation May Be a Means of Improving Therapy. BioEssays, 40(12), e1800136. [Link]

-

Que, L. G., et al. (2009). S-Nitrosoglutathione Reductase: An Important Regulator in Human Asthma. American Journal of Respiratory and Critical Care Medicine, 179(7), 534-540. [Link]

-

Hopkinson, R. J., & Schofield, C. J. (2018). Deciphering Functions of Intracellular Formaldehyde: Linking Cancer and Aldehyde Metabolism. Biochemistry, 57(4), 329-330. [Link]

-

Taylor & Francis. (n.d.). This compound – Knowledge and References. [Link]

-

Barnett, S. D., & Buxton, I. L. O. (2017). The role of S-nitrosoglutathione reductase (GSNOR) in human disease and therapy. ResearchGate. [Link]

-

ResearchGate. (n.d.). ADH5 prevents formaldehyde toxicity in human cancer cells. [Link]

-

American Chemical Society. (2018). Deciphering Functions of Intracellular Formaldehyde: Linking Cancer and Aldehyde Metabolism. [Link]

-

MySkinRecipes. (n.d.). This compound(FDH) Activity Assay Kit. [Link]

-

Sunlong Biotech. (n.d.). This compound (FDH) Activity Assay Kit (Micromethod and liquid samples). [Link]

-

Chen, Y., et al. (2023). Programmable and printable this compound as an excellent catalyst for biodegradation of formaldehyde. Scientific Reports, 13(1), 3233. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. The Role of S-nitrosoglutathione Reductase (GSNOR) in Human Disease and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. S-Nitrosoglutathione Reductase: An Important Regulator in Human Asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of S-Nitrosoglutathione Reductase Inhibitors: Potential Agents for the Treatment of Asthma and Other Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Human Endogenous Formaldehyde as an Anticancer Metabolite: Its Oxidation Downregulation May Be a Means of Improving Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. What are GSNOR inhibitors and how do they work? [synapse.patsnap.com]

- 8. Enzyme Activity Measurement for this compound [creative-enzymes.com]

- 9. sunlongbiotech.com [sunlongbiotech.com]

- 10. Programmable and printable this compound as an excellent catalyst for biodegradation of formaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

Formaldehyde dehydrogenase (GSNOR) and nitric oxide signaling

An In-Depth Technical Guide to Formaldehyde Dehydrogenase (GSNOR) and its Central Role in Nitric Oxide Signaling

For the Attention of Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, more commonly known in the context of nitric oxide signaling as S-nitrosoglutathione Reductase (GSNOR). We will delve into its core biochemical functions, its critical role in regulating nitric oxide (NO) homeostasis through the metabolism of S-nitrosoglutathione (GSNO), and its emergence as a significant therapeutic target for a multitude of diseases. This document is designed to furnish researchers and drug development professionals with the foundational knowledge and practical methodologies required to investigate this pivotal enzyme.

Introduction: Unveiling the Duality of this compound (GSNOR)

This compound (GSNOR), encoded by the ADH5 gene, is a highly conserved, zinc-dependent enzyme belonging to the class III alcohol dehydrogenase family.[1][2] Historically, it was characterized by its function in formaldehyde detoxification, where it catalyzes the NAD+-dependent oxidation of S-(hydroxymethyl)glutathione—a spontaneous adduct of formaldehyde and glutathione (GSH).[3][4] However, a paradigm shift in our understanding of GSNOR's physiological significance came with the discovery of its potent S-nitrosoglutathione reductase activity.[5] This finding repositioned GSNOR as a master regulator of intracellular levels of S-nitrosothiols (SNOs), which are crucial mediators of nitric oxide (NO) signaling.[6][7]

GSNOR's ability to catabolize S-nitrosoglutathione (GSNO) places it at the heart of NO homeostasis.[7][8] GSNO, formed from the reaction of NO with glutathione, serves as a stable and mobile reservoir of NO bioactivity.[9][10] By controlling GSNO levels, GSNOR indirectly modulates the S-nitrosylation of proteins, a key post-translational modification that influences a vast array of cellular processes.[1][3] Dysregulation of GSNOR activity has been implicated in a wide range of pathologies, including respiratory diseases like asthma, cardiovascular disorders, neurodegenerative diseases, and cancer, making it an attractive target for therapeutic intervention.[6][11][12]

This guide will explore the multifaceted nature of GSNOR, from its fundamental enzymatic mechanisms to detailed protocols for its study and its potential in drug discovery.

The Central Role of GSNOR in Nitric Oxide (NO) Signaling

Nitric oxide is a pleiotropic signaling molecule involved in a myriad of physiological and pathophysiological processes, including vasodilation, neurotransmission, and the immune response.[11] The biological effects of NO are, in large part, mediated through the post-translational modification of cysteine residues in target proteins, a process known as S-nitrosylation. This reversible modification can alter protein function, localization, and stability.

The concentration and availability of NO are tightly regulated. GSNOR plays a pivotal role in this regulation by catabolizing GSNO, a major carrier of NO bioactivity.[7][8] The enzymatic action of GSNOR on GSNO leads to the formation of an unstable intermediate, N-hydroxysulfinamide (GSNHOH), which, in the presence of glutathione, is converted to glutathione disulfide (GSSG) and ammonia.[7][13] This irreversible breakdown of GSNO effectively terminates NO signaling through this pathway.[3][14]

Consequently, the level of GSNOR activity is inversely proportional to the intracellular concentrations of GSNO and the extent of protein S-nitrosylation. High GSNOR activity leads to lower GSNO levels and reduced S-nitrosylation, while inhibition of GSNOR results in the accumulation of GSNO and enhanced S-nitrosylation.[6][7] This delicate balance is crucial for maintaining cellular homeostasis, and its disruption can lead to disease.[7][13]

Caption: GSNOR's role in the NO signaling pathway.

Key Methodologies for Investigating GSNOR and NO Signaling

A thorough investigation of GSNOR's role in biological systems requires robust and validated methodologies. This section provides detailed, step-by-step protocols for the core experiments in this field.

Spectrophotometric Assay for GSNOR Activity

This assay measures GSNOR activity by monitoring the GSNO-dependent oxidation of NADH to NAD+, which results in a decrease in absorbance at 340 nm.[10][15]

Materials:

-

Tris-HCl buffer (e.g., 20 mM, pH 8.0)

-

EDTA (e.g., 0.5 mM)

-

NADH solution (e.g., 200 µM)

-

GSNO solution (e.g., 400 µM)

-

Biological sample (e.g., tissue homogenate, cell lysate)

-

UV-Vis spectrophotometer

Protocol:

-

Prepare a reaction mixture containing Tris-HCl buffer, EDTA, and NADH in a cuvette.

-

Add the biological sample to the cuvette and mix gently.

-

Place the cuvette in the spectrophotometer and record the baseline absorbance at 340 nm for a short period (e.g., 1-2 minutes) to ensure stability.

-

Initiate the reaction by adding the GSNO solution to the cuvette and mix quickly.

-

Immediately begin monitoring the decrease in absorbance at 340 nm over time (e.g., for 5-10 minutes).

-

Calculate the rate of NADH consumption from the linear portion of the absorbance versus time plot using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).

-

GSNOR activity is expressed as nmol of NADH consumed per minute per mg of protein.

Causality Behind Experimental Choices:

-

The pH of 8.0 is optimal for GSNOR activity.

-

EDTA is included to chelate divalent metal ions that could interfere with the reaction.

-

The concentrations of NADH and GSNO are typically at or above their Km values to ensure the reaction rate is proportional to the enzyme concentration.

Quantification of S-Nitrosoglutathione (GSNO)

Accurate quantification of GSNO is essential for understanding its role in NO signaling. Two common methods are HPLC with electrochemical detection and the Saville assay.

This method provides high sensitivity and specificity for the simultaneous measurement of GSH, GSSG, and GSNO.[4][16]

Materials:

-

HPLC system with an electrochemical detector

-

Appropriate HPLC column (e.g., C18 reverse-phase)

-

Mobile phase (e.g., aqueous buffer with an organic modifier like acetonitrile)

-

Standards for GSH, GSSG, and GSNO

-

Sample preparation reagents (e.g., perchloric acid for protein precipitation, N-ethylmaleimide (NEM) to prevent artifactual GSNO formation)

Protocol:

-

Prepare samples by homogenizing tissues or lysing cells in the presence of NEM to block free thiols and prevent post-homogenization S-nitrosylation.[16]

-

Deproteinate the samples, for example, by adding perchloric acid and centrifuging.

-

Filter the supernatant before injection into the HPLC system.

-

Separate the components using an appropriate gradient of the mobile phase.

-

Detect GSH, GSSG, and GSNO using the electrochemical detector set at appropriate potentials. GSNO and GSSG require a higher potential for detection (>700 mV) compared to GSH.[4]

-

Quantify the compounds by comparing their peak areas to those of known standards.

This is a colorimetric method for the determination of total S-nitrosothiols.[17][18]

Materials:

-

Sulfanilamide solution in acid (e.g., HCl)

-

N-(1-Naphthyl)ethylenediamine dihydrochloride (NED) solution

-

Mercuric chloride (HgCl₂) solution

-

Sample containing S-nitrosothiols

Protocol:

-

Divide the sample into two aliquots.

-

To one aliquot, add the sulfanilamide solution followed by the NED solution. This will measure the free nitrite in the sample.

-

To the second aliquot, first add HgCl₂ to decompose the S-nitrosothiols to nitrite, then add the sulfanilamide and NED solutions. This will measure the total nitrite (free nitrite + nitrite from S-nitrosothiols).

-

Measure the absorbance of both solutions at 540 nm.

-

The concentration of S-nitrosothiols is determined by the difference in absorbance between the two samples.

Trustworthiness of the Protocol:

-

It is crucial to run a parallel sample without HgCl₂ to account for background nitrite.

-

The assay is sensitive to light, so samples should be protected from light as much as possible.

Biotin-Switch Assay for Detection of S-Nitrosylated Proteins

The biotin-switch assay is a powerful technique for the identification and purification of S-nitrosylated proteins.[6][8][13]

Protocol Overview:

-

Blocking: Free cysteine thiols in the protein sample are blocked with a thiol-reactive compound like methyl methanethiosulfonate (MMTS).

-

Reduction: The S-nitroso groups are then selectively reduced to free thiols using ascorbate.

-

Labeling: The newly formed free thiols are labeled with a biotinylating reagent, such as biotin-HPDP.

-

Detection/Purification: The biotinylated proteins can then be detected by western blotting with an anti-biotin antibody or purified using streptavidin-agarose beads for subsequent identification by mass spectrometry.

Caption: Workflow of the Biotin-Switch Assay.

GSNOR as a Therapeutic Target

The central role of GSNOR in regulating NO signaling has made it a compelling target for drug development in a variety of diseases characterized by dysregulated NO homeostasis.[6][11] Inhibition of GSNOR leads to an increase in the bioavailability of GSNO, which can have beneficial effects such as bronchodilation and anti-inflammatory responses.[6][19]

A number of small molecule inhibitors of GSNOR have been developed and have shown efficacy in preclinical models of asthma, cystic fibrosis, and other inflammatory diseases.[3][19]

| Inhibitor | IC₅₀ (nM) | Target | Reference |

| N6022 | 8 | GSNOR | [3][14] |

| Cavosonstat (N91115) | Not specified | GSNOR | [3] |

| SPL-334 | Not specified | GSNOR | [3] |

| GSNOR-IN-2 | 44.12 | GSNOR | [3] |

The development of potent and selective GSNOR inhibitors holds great promise for the treatment of a range of human diseases. The crystal structure of human GSNOR in complex with inhibitors (e.g., PDB ID: 3QJ5) provides a structural basis for the rational design of new and improved therapeutic agents.[5][20]

Conclusion and Future Perspectives

This compound (GSNOR) has emerged from its initial characterization as a detoxification enzyme to be recognized as a master regulator of nitric oxide signaling. Its control over S-nitrosoglutathione levels and, consequently, protein S-nitrosylation, places it at a critical juncture in cellular signaling pathways. The methodologies outlined in this guide provide a robust framework for researchers to explore the multifaceted roles of GSNOR in health and disease.

The continued development of GSNOR inhibitors represents a promising avenue for therapeutic intervention in a host of diseases. Future research will likely focus on elucidating the specific S-nitrosylated protein targets that mediate the physiological effects of GSNOR inhibition and on the development of next-generation inhibitors with improved pharmacokinetic and pharmacodynamic properties. A deeper understanding of the intricate regulatory networks governed by GSNOR will undoubtedly open new doors for therapeutic innovation.

References

-

Jaffrey, S.R., et al. (2001). The biotin switch method for the detection of S-nitrosylated proteins. Sci STKE, 2001(86):pl1. [Link]

-

Barnett, S. D., & Buxton, I. L. (2017). The role of S-nitrosoglutathione reductase (GSNOR) in human disease and therapy. Critical Reviews in Biochemistry and Molecular Biology, 52(4), 349-363. [Link]

-

RayBiotech. S-Nitrosylation Detection Kit (Biotin Switch). [Link]

-

Forrester, M. T., Foster, M. W., & Stamler, J. S. (2007). Detection of protein S-nitrosylation with the biotin switch technique. Free radical biology & medicine, 42(7), 895–901. [Link]

-

Petrivalsky, M., Luhova, L., & Sedlarova, M. (2015). Measurement of S-Nitrosoglutathione Reductase Activity in Plants. Methods in molecular biology (Clifton, N.J.), 1209, 107–116. [Link]

-

Jaffrey, S. R., & Snyder, S. H. (2001). The biotin switch method for the detection of S-nitrosylated proteins. Science's STKE, 2001(86), pl1. [Link]

-

Sun, X., et al. (2011). Discovery of S-nitrosoglutathione reductase inhibitors: potential agents for the treatment of asthma and other inflammatory diseases. ACS medicinal chemistry letters, 2(5), 381–386. [Link]

-

ResearchGate. (2025). Detection of Protein S-Nitrosylation with the Biotin Switch Technique. [Link]

-

NIH. (2017). The Role of S-nitrosoglutathione Reductase (GSNOR) in Human Disease and Therapy. [Link]

-

Feelisch, M., et al. (2002). Chemical methods for the direct detection and labeling of S-nitrosothiols. Methods in enzymology, 359, 94–106. [Link]

-

King, S. B. (2013). Detection of S-nitrosothiols. Biochimica et biophysica acta, 1827(5), 567–573. [Link]

-

RCSB PDB. 3QJ5: S-nitrosoglutathione reductase (GSNOR) in complex with N6022. [Link]

-

wwPDB. pdb_00003qj5. [Link]

-

Sanghani, P. C., et al. (2009). Kinetic and cellular characterization of novel inhibitors of S-nitrosoglutathione reductase. The Journal of biological chemistry, 284(41), 28064–28074. [Link]

-

ResearchGate. (2025). Determination of GSH, GSSG, and GSNO using HPLC with electrochemical detection. [Link]

-

SfRBM. Methods to detect nitric oxide and its metabolites in biological samples. [Link]

-

RCSB PDB. 1GSN: HUMAN GLUTATHIONE REDUCTASE MODIFIED BY DINITROSOGLUTATHIONE. [Link]

-

NIH. (2010). Determination of GSH, GSSG, and GSNO Using HPLC with Electrochemical Detection. [Link]

-

ResearchGate. (2019). S-nitrosoglutathione reductase (GSNOR) steady-state kinetics. [Link]

-

ResearchGate. (2020). Fig. 5. Kinetic analysis of CrGSNOR1. [Link]

-

ResearchGate. (2025). Detection of S-Nitrosothiols. [Link]

-

IRIS. A kinetic study of gamma-glutamyltransferase (GGT)-mediated S-nitrosoglutathione catabolism. [Link]

-

SIELC Technologies. HPLC Method for Separation of S-Nitroso-L-glutathione and Glutathione oxidized on Primesep 100 Column. [Link]

-

NIH. (2016). Spectrophotometric assays for measuring redox biomarkers in blood and tissues: the NADPH network. [Link]

-

Walsh Medical Media. Nitrosothiol Detection by HPLC Coupled with Flow Reactors of Hg2+ and Griess Reagent. [Link]

-

NIH. (2013). Direct Methods for Detection of Protein S-nitrosylation. [Link]

-

YouTube. (2021). Enzyme Kinetics Data Analysis. [Link]

-

ResearchGate. (2020). Measurements of GSNO-reducing activities from Chlamydomonas cell... [Link]

Sources

- 1. The Role of S-nitrosoglutathione Reductase (GSNOR) in Human Disease and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. GSNOR (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]

- 4. researchgate.net [researchgate.net]

- 5. rcsb.org [rcsb.org]

- 6. The biotin switch method for the detection of S-nitrosylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. raybiotech.com [raybiotech.com]

- 9. Chemical Methods for the Direct Detection and Labeling of S-Nitrosothiols - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Kinetic and Cellular Characterization of Novel Inhibitors of S-Nitrosoglutathione Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. liverpool.ac.uk [liverpool.ac.uk]

- 12. Detection of S-Nitrosothiols - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Detection of Protein S-Nitrosylation with the Biotin Switch Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. researchgate.net [researchgate.net]

- 16. Determination of GSH, GSSG, and GSNO Using HPLC with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 17. sfrbm.org [sfrbm.org]

- 18. researchgate.net [researchgate.net]

- 19. Discovery of S-Nitrosoglutathione Reductase Inhibitors: Potential Agents for the Treatment of Asthma and Other Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 20. wwPDB: pdb_00003qj5 [wwpdb.org]

Glutathione-dependent vs. glutathione-independent formaldehyde dehydrogenase

An In-Depth Technical Guide to Formaldehyde Dehydrogenase: Glutathione-Dependent vs. Glutathione-Independent Pathways

Introduction: The Formaldehyde Problem and Its Enzymatic Solution

Formaldehyde, a highly reactive and toxic one-carbon aldehyde, poses a significant threat to all forms of life.[1] It can non-specifically react with and damage critical macromolecules such as proteins, nucleic acids, and lipids.[1] Organisms are exposed to formaldehyde from both external environmental sources and as a byproduct of endogenous metabolic processes, including the oxidative demethylation of biomolecules and the decomposition of folate derivatives.[2] To mitigate its lethal and mutagenic effects, organisms have evolved sophisticated detoxification systems.[1] Central to these defenses are enzymes known as formaldehyde dehydrogenases (FDH), which catalyze the oxidation of formaldehyde to the less toxic compound, formate.[3][4] These enzymes are broadly classified into two major families based on their requirement for the tripeptide antioxidant glutathione (GSH): glutathione-dependent and glutathione-independent formaldehyde dehydrogenases.

This guide provides a detailed comparative analysis of these two enzyme classes, exploring their distinct mechanisms, structural properties, biological roles, and relevance as targets in scientific research and drug development.

Part 1: The Ubiquitous Protector: Glutathione-Dependent this compound (GS-FDH)

The glutathione-dependent pathway is the primary mechanism for formaldehyde detoxification in most prokaryotes and all eukaryotes.[1][5] This system relies on a multi-step process involving the spontaneous formation of an intermediate adduct, which is the true substrate for the enzyme.

Mechanism of Action

The detoxification process unfolds in three key stages:

-

Spontaneous Adduct Formation: Formaldehyde readily and non-enzymatically reacts with the thiol group of glutathione (GSH) to form S-(hydroxymethyl)glutathione, a hemithioacetal.[2][6]

-

Enzymatic Oxidation: Glutathione-dependent this compound (GS-FDH) then catalyzes the NAD⁺-dependent oxidation of S-(hydroxymethyl)glutathione to S-formylglutathione.[6][7][8]

-

GSH Regeneration: The product, S-formylglutathione, is a thiol ester that is subsequently and irreversibly hydrolyzed by a second enzyme, S-formylglutathione hydrolase (FGH), yielding formate and regenerating the initial glutathione molecule.[2][6][9]

Identity, Structure, and Substrate Profile

GS-FDH is a member of the medium-chain zinc-containing alcohol dehydrogenase (ADH) family.[1] Extensive research has revealed that it is identical to the Class III alcohol dehydrogenase (ADH), encoded by the ADH5 gene in humans.[6][10][11][12] Consequently, it is also referred to as ADH3, χ-ADH, or S-(hydroxymethyl)glutathione dehydrogenase.[8]

-

Structure: The enzyme typically functions as a homodimer composed of subunits approximately 40 kDa in size.[1][5] Each subunit contains conserved binding sites for a catalytic zinc ion, essential for the chemical reaction, and a structural zinc ion that maintains protein integrity.[13]

-

Substrate Specificity: While its primary physiological substrate is S-(hydroxymethyl)glutathione[6], GS-FDH exhibits broad substrate capabilities. It efficiently oxidizes other glutathione adducts, most notably S-nitrosoglutathione (GSNO). This activity, termed S-nitrosoglutathione reductase (GSNOR), is critical for regulating endogenous nitric oxide (NO) signaling.[1][14] The enzyme can also oxidize long-chain primary alcohols and fatty acids, but it is remarkably inefficient at oxidizing small alcohols like ethanol.[1][7][10][12]

Part 2: The Direct Oxidizer: Glutathione-Independent this compound (GI-FDH)

In contrast to the ubiquitous GS-FDH, the glutathione-independent pathway is primarily found in certain bacteria.[15] The best-characterized example of a GI-FDH is the enzyme from Pseudomonas putida.[1][3][4] This class of enzymes provides a more direct route for formaldehyde detoxification.

Mechanism of Action

The GI-FDH mechanism is a single-step enzymatic reaction:

-

Direct Oxidation: The enzyme directly catalyzes the oxidation of formaldehyde to formate, using NAD⁺ as an electron acceptor and a water molecule.[3][14][16] This process completely bypasses the need for glutathione.[1][4]

Identity, Structure, and Kinetic Properties

Like its glutathione-dependent counterpart, GI-FDH is also a member of the zinc-containing medium-chain ADH family.[3][13]

-

Structure: The quaternary structure can vary; while some are dimers, the well-studied enzymes from Pseudomonas putida and Pseudomonas aeruginosa are homotetramers.[1][3] The individual subunits have a molecular weight of approximately 40-42 kDa and possess the conserved zinc-binding domains characteristic of the ADH family.[1][13]

-

Substrate Specificity: The enzyme is highly specific for small aldehydes, readily oxidizing formaldehyde and acetaldehyde.[16] It shows minimal to no activity towards methanol and ethanol.[16]

-

Kinetic Mechanism: Kinetic analyses of GI-FDH from P. aeruginosa have revealed a bi-substrate "ping-pong" catalytic mechanism, where one substrate binds and a product is released before the second substrate binds.[3]

Part 3: A Comparative Overview

The fundamental differences between the two enzyme classes dictate their distinct physiological roles and distribution across species.

| Feature | Glutathione-Dependent FDH (GS-FDH) | Glutathione-Independent FDH (GI-FDH) |

| Glutathione Requirement | Absolute requirement | Not required[1][3] |

| True Substrate | S-(hydroxymethyl)glutathione[6] | Formaldehyde[3][16] |

| Mechanism | Two-step: Adduct formation then oxidation | One-step: Direct oxidation[3] |

| Common Nomenclature | Class III Alcohol Dehydrogenase (ADH3/ADH5), GSNOR[10][12][14] | NAD⁺-linked FDH[14] |

| Biological Distribution | Ubiquitous: Eukaryotes and most prokaryotes[1][5] | Primarily in specific bacteria (e.g., Pseudomonas)[1][15] |

| Primary Physiological Role | Formaldehyde detoxification, NO homeostasis[1][2] | Formaldehyde detoxification[17] |

| Quaternary Structure | Typically dimeric[1][5] | Dimeric or tetrameric[1][3] |

Part 4: Methodologies for the Research Professional

Accurate characterization of FDH activity is crucial for functional studies and inhibitor screening. The most common method is a continuous spectrophotometric assay.

Experimental Protocol: Spectrophotometric Enzyme Activity Assay

This protocol outlines a general procedure for measuring FDH activity by monitoring the production of NADH.

Principle: The enzymatic oxidation of the substrate is coupled to the reduction of NAD⁺ to NADH. The formation of NADH can be continuously monitored by measuring the increase in absorbance at 340 nm (ε = 6220 M⁻¹cm⁻¹).[3][18][19]

Step-by-Step Methodology:

-

Reagent Preparation:

-

Assay Buffer: Prepare a suitable buffer (e.g., 50 mM sodium phosphate, pH 7.5-8.0). The optimal pH for GI-FDH can be higher, around 8.9.[16]

-

NAD⁺ Stock Solution: Prepare a 10-20 mM stock solution in the assay buffer.

-

Substrate Stock Solutions:

-

For GI-FDH: Prepare a 100 mM formaldehyde stock solution in water.

-

For GS-FDH: Prepare a stock solution of the substrate adduct, S-(hydroxymethyl)glutathione. This is achieved by pre-incubating formaldehyde and glutathione together. Mix equal volumes of 20 mM formaldehyde and 20 mM GSH in the assay buffer and allow them to equilibrate for 10-15 minutes at room temperature before use.

-

-

Enzyme Solution: Dilute the purified enzyme to a working concentration (e.g., 10-50 µg/mL) in cold assay buffer immediately before the assay.

-

-

Assay Procedure:

-

Set up a quartz cuvette with a 1 cm path length in a temperature-controlled spectrophotometer set to 340 nm and 30-37°C.[1][18]

-

To the cuvette, add the following to a final volume of 1 mL:

-

Assay Buffer

-

NAD⁺ (to a final concentration of 1-2 mM)

-

For GS-FDH only: GSH (to a final concentration of 1-5 mM, if not pre-incubated)

-

-

Mix by inversion and incubate for 5 minutes to allow the temperature to equilibrate and to record a baseline reading.

-

Initiate the reaction by adding the substrate:

-

For GI-FDH: Add formaldehyde (e.g., to a final concentration of 0.5-5 mM).

-

For GS-FDH: Add the pre-formed S-(hydroxymethyl)glutathione adduct (e.g., to a final concentration of 0.1-1 mM).

-

-

Immediately mix and begin recording the change in absorbance at 340 nm for 3-5 minutes.

-

-

Data Analysis:

-

Determine the initial reaction velocity (v₀) from the linear portion of the absorbance vs. time plot.

-

Calculate enzyme activity using the Beer-Lambert law: Activity (µmol/min/mg) = (ΔA₃₄₀/min * Total Volume) / (ε * Path Length * mg of Enzyme).

-

Part 5: Relevance in Disease and Drug Development

The distinct roles and distributions of GS-FDH and GI-FDH make them relevant to different fields of biomedical and biotechnological research.

Glutathione-Dependent FDH (ADH5)

As a critical human enzyme, ADH5 is implicated in several pathological conditions and is an active area for therapeutic development.

-

Cancer: Elevated ADH5 activity has been observed in cancers such as bladder and pancreatic cancer.[10] Its role in metabolizing GSH adducts can impact cellular redox balance, as depletion of the glutathione pool can lead to increased oxidative stress, a factor in cancer development.[10]

-

Inherited Diseases: Biallelic mutations in ADH5, combined with variants in the aldehyde dehydrogenase 2 (ALDH2) gene, cause a novel Fanconi anemia-like inherited bone marrow failure syndrome, highlighting its essential role in protecting hematopoietic stem cells from endogenous aldehyde toxicity.[7][20]

-

Respiratory and Inflammatory Diseases: Through its GSNOR activity, ADH5 regulates S-nitrosylation signaling, which is crucial in airway function. Dysregulation is linked to asthma and other respiratory diseases, making GSNOR inhibitors a potential therapeutic strategy.[21]

-

Drug Development: The development of small molecule inhibitors for ADH5/GSNOR is an active area of research for treating respiratory diseases and potentially for modulating nitrosative stress in other conditions.[20][21]

Glutathione-Independent FDH

The relevance of GI-FDH lies primarily in microbiology and biotechnology.

-

Antibacterial Targets: As these enzymes are present in pathogenic bacteria like P. aeruginosa but absent in humans, they represent potential targets for the development of novel antibacterial agents.[4]

-

Metabolic Engineering: Understanding bacterial formaldehyde detoxification is crucial for synthetic biology efforts aimed at engineering non-methylotrophic industrial microorganisms (like Bacillus subtilis or E. coli) to utilize one-carbon feedstocks like methanol.[17][18] Efficiently handling the toxic formaldehyde intermediate is a key challenge in creating these synthetic methylotrophs.[17][18]

Conclusion

Glutathione-dependent and -independent formaldehyde dehydrogenases represent two distinct evolutionary solutions to the universal problem of formaldehyde toxicity. The GS-FDH (Class III ADH/ADH5) pathway, with its reliance on a glutathione adduct, is a sophisticated, multi-functional system central to human physiology, regulating not only formaldehyde levels but also nitric oxide signaling. Its dysfunction is directly linked to severe inherited diseases and chronic inflammatory conditions, making it a key target for drug development. In contrast, the GI-FDH pathway offers a more direct, streamlined mechanism for detoxification found in specific bacteria. While less directly relevant to human disease, it offers unique opportunities in antimicrobial drug discovery and the advancement of industrial biotechnology. A thorough understanding of the mechanistic, structural, and functional differences between these enzyme classes is therefore essential for researchers and scientists working across toxicology, drug development, and metabolic engineering.

References

-

Klein, V. J., Irla, M., Gil López, M., Brautaset, T., & Fernandes Brito, L. (2024). Identification and characterization of a novel this compound in Bacillus subtilis. Applied and Environmental Microbiology. Retrieved from [Link]

-

Klein, V. J., Irla, M., Gil López, M., Brautaset, T., & Fernandes Brito, L. (2024). Identification and characterization of a novel this compound in Bacillus subtilis. PubMed Central. Retrieved from [Link]

-

Liao, Y., Chen, S., Wang, D., Zhang, W., Wang, S., Ding, J., Wang, Y., Cai, L., Ran, X., & Zhu, H. (2013). Structure of this compound from Pseudomonas aeruginosa: the binary complex with the cofactor NAD+. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 69(Pt 9), 967–972. Retrieved from [Link]

-

Barber, R. D., Rott, M. A., & Donohue, T. J. (1996). Characterization of a glutathione-dependent this compound from Rhodobacter sphaeroides. Journal of Bacteriology, 178(5), 1386–1393. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). This compound – Knowledge and References. Retrieved from [Link]

-

WikiGenes. (n.d.). ADH5 - alcohol dehydrogenase 5 (class III), chi.... Retrieved from [Link]

-

Wikipedia. (n.d.). ADH5. Retrieved from [Link]

-

UniProt. (2007). fdhA - Glutathione-independent this compound - Pseudomonas putida. Retrieved from [Link]

-

Koivusalo, M., Baumann, M., & Uotila, L. (1989). Evidence for the identity of glutathione-dependent this compound and class III alcohol dehydrogenase. FEBS Letters, 257(1), 105-109. Retrieved from [Link]

-

UniProt. (2007). ADH5 - Alcohol dehydrogenase class-3 - Homo sapiens (Human). Retrieved from [Link]

-

National Center for Biotechnology Information. (2025). ADH5 alcohol dehydrogenase 5 (class III), chi polypeptide [Homo sapiens (human)]. Retrieved from [Link]

-

Wikipedia. (n.d.). S-(hydroxymethyl)glutathione dehydrogenase. Retrieved from [Link]

-

Wikipedia. (n.d.). This compound. Retrieved from [Link]

-

Pourmotabbed, T., & Creighton, D. J. (1989). Bovine liver this compound. Kinetic and molecular properties. The Journal of biological chemistry, 264(29), 17240–17246. Retrieved from [Link]

-

Marx, C. J., Miller, J. A., Chistoserdova, L., & Lidstrom, M. E. (2004). Multiple formaldehyde oxidation/detoxification pathways in Burkholderia fungorum LB400. Journal of bacteriology, 186(8), 2173–2178. Retrieved from [Link]

-

Pharmaceutical Technology. (2024). This compound drugs in development, 2024. Retrieved from [Link]

-

ResearchGate. (n.d.). Pathways for the detoxification of formaldehyde. Retrieved from [Link]

-

Vaz, A. D., & Coon, M. J. (2012). Aldehyde Dehydrogenase Inhibitors: a Comprehensive Review of the Pharmacology, Mechanism of Action, Substrate Specificity, and Clinical Application. Pharmacological reviews, 64(3), 501–539. Retrieved from [Link]

-

UniProt. (n.d.). ADH5 - S-(hydroxymethyl)glutathione dehydrogenase - Homo sapiens (Human). Retrieved from [Link]

-

UniProt. (n.d.). ADH5 - Alcohol dehydrogenase class-3 - Homo sapiens (Human). Retrieved from [Link]

-

Gonzalez, C. F., Proudfoot, M., Brown, G., Korniyenko, Y., Mori, H., Savchenko, A. V., & Yakunin, A. F. (2006). Molecular basis of formaldehyde detoxification. Characterization of two S-formylglutathione hydrolases from Escherichia coli, FrmB and YeiG. The Journal of biological chemistry, 281(20), 14514–14522. Retrieved from [Link]

-

Ito, K., Takahashi, M., Yoshimoto, T., & Tsuru, D. (1994). Cloning and high-level expression of the glutathione-independent this compound gene from Pseudomonas putida. Journal of bacteriology, 176(9), 2483–2491. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Formaldehyde: Detection and biodegradation. Retrieved from [Link]

-

Pontel, L. B., & Reingruber, H. (2018). Formaldehyde Detoxification Creates a New Wheel for the Folate-Driven One-Carbon “Bi”-cycle. ACS chemical biology, 13(1), 2–4. Retrieved from [Link]

-

Liao, Y., Chen, S., Wang, D., Zhang, W., Wang, S., Ding, J., Wang, Y., Cai, L., Ran, X., & Zhu, H. (2013). Expression, purification, and characterization of this compound from Pseudomonas aeruginosa. Protein expression and purification, 92(2), 208–213. Retrieved from [Link]

Sources

- 1. This compound - Creative Enzymes [creative-enzymes.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Structure of this compound from Pseudomonas aeruginosa: the binary complex with the cofactor NAD+ - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Expression, purification, and characterization of this compound from Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Characterization of a glutathione-dependent this compound from Rhodobacter sphaeroides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. uniprot.org [uniprot.org]

- 8. S-(hydroxymethyl)glutathione dehydrogenase - Wikipedia [en.wikipedia.org]

- 9. Molecular basis of formaldehyde detoxification. Characterization of two S-formylglutathione hydrolases from Escherichia coli, FrmB and YeiG - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. WikiGenes - ADH5 - alcohol dehydrogenase 5 (class III), chi... [wikigenes.org]

- 12. ADH5 - Wikipedia [en.wikipedia.org]

- 13. Cloning and high-level expression of the glutathione-independent this compound gene from Pseudomonas putida - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound - Wikipedia [en.wikipedia.org]

- 15. Multiple Formaldehyde Oxidation/Detoxification Pathways in Burkholderia fungorum LB400 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. uniprot.org [uniprot.org]

- 17. journals.asm.org [journals.asm.org]

- 18. Identification and characterization of a novel this compound in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Enzyme Activity Measurement for this compound [creative-enzymes.com]

- 20. ADH5 alcohol dehydrogenase 5 (class III), chi polypeptide [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 21. This compound drugs in development by Therapy Areas, Indications, Stages, MoA, RoA, Molecule Type, and Key Players, 2024 [pharmaceutical-technology.com]

The Architectural Blueprint of a Key Cellular Defender: A Technical Guide to the Crystal Structure of Human Formaldehyde Dehydrogenase

This guide provides an in-depth exploration of the crystal structure of human formaldehyde dehydrogenase (FDH), an enzyme central to cellular detoxification and nitric oxide signaling. Intended for researchers, scientists, and drug development professionals, this document elucidates the structural intricacies of FDH, offering insights into its catalytic mechanism and highlighting its potential as a therapeutic target.

Introduction: Beyond Formaldehyde Detoxification

Human this compound, also known as alcohol dehydrogenase 5 (ADH5) or glutathione-dependent this compound (GS-FDH), is a ubiquitously expressed enzyme belonging to the medium-chain zinc-dependent alcohol dehydrogenase family.[1][2] While its name highlights its critical role in detoxifying formaldehyde—a potent environmental toxin and a byproduct of cellular metabolism—its functions are far more diverse.[3][4] FDH is a key player in the regulation of S-nitrosoglutathione (GSNO), a major endogenous reservoir of nitric oxide (NO), thereby influencing a myriad of signaling pathways.[1][5] This dual functionality positions FDH as a critical enzyme in cellular homeostasis and a compelling target for therapeutic intervention in a range of diseases, including respiratory illnesses and cancer.[1][6][7]

This guide will delve into the high-resolution crystal structures of human FDH in its various states: the apoenzyme, binary complexes with coenzyme or substrate, and the ternary complex, providing a comprehensive understanding of its structure-function relationship.

The Three-Dimensional Architecture of Human FDH

The functional form of human FDH is a dimer, with each subunit having a molecular weight of approximately 40 kDa.[2][3] Each monomer is composed of two distinct domains: a larger catalytic domain and a smaller coenzyme-binding domain.[8][9] The active site is located in a cleft between these two domains.

The Apoenzyme: A State of Readiness

The crystal structure of the apoenzyme reveals an "open" conformation, where the catalytic and coenzyme-binding domains are relatively separated. This conformation allows for the sequential or random binding of the coenzyme (NAD+) and the substrate.[8]

Binary Complexes: The Initial Engagements

The binding of either the coenzyme NAD+ or a substrate analog induces subtle conformational changes.[8] However, these changes are not as dramatic as the domain closure observed in other alcohol dehydrogenases, which is consistent with the random bi-bi kinetic mechanism of human FDH.[3][8]

The Ternary Complex: The Catalytically Active State

The determination of the crystal structure of the ternary complex of FDH with the reduced coenzyme NADH and the substrate adduct S-(hydroxymethyl)glutathione provides a snapshot of the enzyme in its catalytically active state.[9] The formation of this ternary complex induces a significant conformational change, characterized by the movement of the catalytic domain towards the coenzyme-binding domain, resulting in a more "closed" conformation.[9] This domain closure is a crucial step in catalysis, as it properly orients the substrates within the active site for efficient hydride transfer.

The Active Site: A Hub of Catalytic Power

The active site of human FDH contains a catalytic zinc ion that is essential for its enzymatic activity. The coordination of this zinc ion changes during the catalytic cycle, providing insight into the mechanism of the enzyme.[8][9]

Zinc Coordination in the Apoenzyme and Binary Complexes

In the apoenzyme, the catalytic zinc ion is tetrahedrally coordinated by the side chains of Cys44, His66, Cys173, and a water molecule.[8] In the binary complex with NAD+, the zinc coordination sphere can involve Glu67 in place of the water molecule.[8]

Zinc Coordination in the Ternary Complex

In the catalytically relevant ternary complex, the substrate, S-(hydroxymethyl)glutathione, directly coordinates to the active site zinc, displacing the water molecule or Glu67.[9] The zinc ion is then coordinated by Cys44, His66, Cys173, and the oxygen atom of the hydroxymethyl group of the substrate.[9] This direct interaction polarizes the C-O bond of the substrate, facilitating the transfer of a hydride ion to NAD+.

Table 1: Key Active Site Residues and Their Roles

| Residue | Role in Catalysis |

| Catalytic Zinc | Binds and polarizes the substrate's hydroxyl group, facilitating hydride transfer. |

| Cys44, His66, Cys173 | Protein ligands that coordinate the catalytic zinc ion.[8][9] |

| Glu67 | Can act as a fourth ligand to the catalytic zinc in the binary coenzyme complex.[8] |

| Arg114, Asp55, Glu57, Thr46 | Form interactions with the glutathione moiety of the substrate, contributing to substrate specificity.[9][10] |

The Catalytic Mechanism: A Step-by-Step View

The oxidation of formaldehyde by human FDH is a two-step process. First, formaldehyde spontaneously reacts with glutathione (GSH) to form S-(hydroxymethyl)glutathione.[3][11] This adduct then serves as the substrate for FDH.

The catalytic mechanism of FDH follows a random bi-bi kinetic pathway, meaning that either NAD+ or the substrate can bind first to the enzyme.[3][4][8]

Diagram 1: Catalytic Cycle of Human this compound

Caption: The random bi-bi catalytic mechanism of human FDH.

Experimental Protocols: From Gene to Crystal

The determination of the crystal structure of human FDH requires the production of large quantities of pure, active protein. The following is a generalized workflow for the expression, purification, and crystallization of human FDH.

Diagram 2: Workflow for Human FDH Structure Determination

Caption: A typical workflow for the structure determination of human FDH.

Expression and Purification

-

Cloning: The human ADH5 gene is cloned into a suitable expression vector, often with a tag (e.g., His-tag) to facilitate purification.

-

Expression: The expression vector is transformed into a suitable E. coli strain. Protein expression is induced, typically at a reduced temperature to enhance protein solubility.

-

Cell Lysis and Clarification: The cells are harvested and lysed. The cell lysate is clarified by centrifugation to remove cell debris.

-

Affinity Chromatography: The clarified lysate is loaded onto an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins). The protein is eluted with an appropriate buffer.

-

Ion-Exchange Chromatography: Further purification is achieved using ion-exchange chromatography to separate the protein based on its net charge.

-

Size-Exclusion Chromatography: The final purification step is typically size-exclusion chromatography to separate the protein based on its size and to ensure a homogenous sample.

Crystallization

Protein crystallization is a critical and often challenging step. It involves screening a wide range of conditions to find the optimal environment for the protein to form well-ordered crystals.[12]

-

Crystallization Screening: High-throughput screening methods are used to test hundreds of different crystallization conditions (e.g., pH, precipitant type and concentration, temperature).

-

Optimization: Once initial crystals are obtained, the conditions are optimized to improve crystal size and quality.

-

Crystal Harvesting and Cryo-protection: Crystals are carefully harvested and soaked in a cryo-protectant solution before being flash-cooled in liquid nitrogen for data collection.

X-ray Diffraction and Structure Determination

-

Data Collection: X-ray diffraction data are collected from the cryo-cooled crystals using a synchrotron radiation source.

-

Data Processing: The diffraction data are processed to determine the unit cell parameters, space group, and the intensities of the reflections.

-

Structure Solution and Refinement: The three-dimensional structure is solved using molecular replacement, if a homologous structure is available, or by experimental phasing methods. The initial model is then refined against the experimental data to produce the final, high-resolution structure.

Implications for Drug Development

The detailed structural information of human FDH provides a solid foundation for the rational design of specific inhibitors. Given its role in both formaldehyde detoxification and NO signaling, modulating FDH activity holds therapeutic promise.[6][7]

Targeting the Active Site

The active site of FDH presents a clear target for inhibitor design. Small molecules that can coordinate to the catalytic zinc and/or interact with the surrounding amino acid residues can be developed as potent and specific inhibitors.[13]

Structure-Based Drug Design

The crystal structures of FDH in complex with substrates and inhibitors can be used for in silico screening of compound libraries to identify potential drug candidates.[13] Furthermore, these structures can guide the optimization of lead compounds to improve their potency and selectivity.

Conclusion

The crystal structure of human this compound has provided invaluable insights into its catalytic mechanism, substrate specificity, and dual physiological roles. This knowledge is not only fundamental to our understanding of cellular metabolism and signaling but also paves the way for the development of novel therapeutics targeting this important enzyme. Future research will likely focus on the development of highly specific FDH modulators and further elucidation of its complex roles in health and disease.

References

- Barile, F. A. (2019). Alcohols and Aldehydes. In Barile's Clinical Toxicology. Taylor & Francis.

-

Wikipedia. (n.d.). This compound. Retrieved from [Link]

-

Sanghani, P. C., Robinson, H., Bosron, W. F., & Hurley, T. D. (2002). Human Glutathione-Dependent this compound. Structures of Apo, Binary, and Inhibitory Ternary Complexes. Biochemistry, 41(35), 10778–10786. [Link]

-

UniProt. (2007). ADH5 - Alcohol dehydrogenase class-3 - Homo sapiens (Human). Retrieved from [Link]

-

Sanghani, P. C., Bosron, W. F., & Hurley, T. D. (2002). Human glutathione-dependent this compound. Structural changes associated with ternary complex formation. Biochemistry, 41(50), 15189–15194. [Link]

-

Teng, S., Beard, K., Pourahmad, J., Moridani, M., Easson, E., Poon, R., & O'Brien, P. J. (2001). The Formaldehyde Metabolic Detoxification Enzyme Systems and Molecular Cytotoxic Mechanism in Isolated Rat Hepatocytes. Chemico-Biological Interactions, 130-132(1-3), 285–296. [Link]

-

Ji, X., Torkelson, J., & Zhang, R. (2013). Structure of this compound from Pseudomonas aeruginosa: the binary complex with the cofactor NAD+. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 69(Pt 9), 958–962. [Link]

-

Östberg, T., Svensson, S., & Höög, J. O. (2016). Computational studies of human class V alcohol dehydrogenase - the odd sibling. BMC Biochemistry, 17(1), 16. [Link]

-

Fernández, M. R., Martínez, M. C., & Parés, X. (2003). S-nitrosoglutathione reductase activity of human and yeast glutathione-dependent this compound and its nuclear and cytoplasmic localisation. Cellular and Molecular Life Sciences, 60(5), 1013–1018. [Link]

-

ResearchGate. (2025). Identification and characterization of a novel this compound in Bacillus subtilis. Retrieved from [Link]

-

RCSB PDB. (2006). 2GSD: NAD-dependent formate dehydrogenase from bacterium Moraxella sp.C2 in complex with NAD and azide. Retrieved from [Link]

-

Sanghani, P. C., Davis, G. J., & Bosron, W. F. (2000). Kinetic mechanism of human glutathione-dependent this compound. Biochemistry, 39(35), 10778–10786. [Link]

-

Pharmaceutical Technology. (2024). This compound drugs in development, 2024. Retrieved from [Link]

-

RCSB PDB. (2023). 7XQW: Formate dehydrogenase (FDH) from Methylobacterium extorquens AM1 (MeFDH1). Retrieved from [Link]

-

Hurley, T. D., Edenberg, H. J., & Bosron, W. F. (2002). Three-dimensional structures of the three human class I alcohol dehydrogenases. Journal of Molecular Biology, 318(3), 815–827. [Link]

-

PubMed Central. (2024). Identification and characterization of a novel this compound in Bacillus subtilis. Retrieved from [Link]

-

Wikipedia. (n.d.). Alcohol dehydrogenase. Retrieved from [Link]

-

Hurley, T. D., Yang, Z., Bosron, W. F., & Weiner, H. (1993). Crystallization and preliminary X-ray analysis of bovine mitochondrial aldehyde dehydrogenase and human glutathione-dependent this compound. Advances in Experimental Medicine and Biology, 328, 245–250. [Link]

-

Sanghani, P. C., Davis, G. J., & Bosron, W. F. (2000). Kinetic Mechanism of Human Glutathione-Dependent this compound. Biochemistry, 39(35), 10778–10786. [Link]

-

UniProt. (n.d.). fdh - Formate dehydrogenase - Lentilactobacillus buchneri subsp. silagei CD034. Retrieved from [Link]

-

RCSB PDB. (2014). 4RQT: Alcohol Dehydrogenase Crystal Structure. Retrieved from [Link]

-

Achkor, H., Díaz, M., Fernández, M. R., Biosca, J. A., Parés, X., & Martínez, M. C. (2003). Enhanced Formaldehyde Detoxification by Overexpression of Glutathione-Dependent this compound from Arabidopsis. The Plant Cell, 15(4), 863–876. [Link]

-

Salisbury, D. A., & Bronas, U. G. (2017). The role of S-nitrosoglutathione reductase (GSNOR) in human disease and therapy. Expert Opinion on Therapeutic Targets, 21(5), 517–527. [Link]

-

Hedberg, J. J., Höög, J. O., & Grafström, R. C. (2013). Analysis of mammalian alcohol dehydrogenase 5 (ADH5): characterisation of rat ADH5 with comparisons to the corresponding human variant. Chemico-Biological Interactions, 202(1-3), 108–114. [Link]

-

Salisbury, D. A., & Bronas, U. G. (2017). The Role of S-nitrosoglutathione Reductase (GSNOR) in Human Disease and Therapy. Expert Opinion on Therapeutic Targets, 21(5), 517–527. [Link]

-

RCSB PDB. (2015). 4XYB: GRANULICELLA M. FORMATE DEHYDROGENASE (FDH) IN COMPLEX WITH NADP(+) AND NaN3. Retrieved from [Link]

-

NCBI. (2025). Gene ResultADH5 alcohol dehydrogenase 5 (class III), chi polypeptide [ (human)]. Retrieved from [Link]

-